Ginsenoside F4
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Description
Ginsenoside F4 is a natural product found in Panax notoginseng, Panax ginseng, and Panax quinquefolius with data available.
Scientific Research Applications
Cardiovascular Health
Ginsenoside F4, a component of ginseng, has been studied for its potential effects on cardiovascular diseases (CVDs). Research suggests that ginsenosides like F4 may benefit heart health through antioxidation, reduced platelet adhesion, vasomotor regulation, improving lipid profiles, and influencing ion channels. These properties indicate a positive impact on cardiovascular health, although more specific studies on F4 are needed for conclusive evidence (Lee & Kim, 2014).
Cancer Research
This compound has shown promise in cancer research, particularly in breast cancer. A study found that Ginsenoside F2, closely related to F4, induced apoptosis in breast cancer stem cells by activating the intrinsic apoptotic pathway and mitochondrial dysfunction. This suggests a potential for F4 in similar applications (Mai et al., 2012).
Neuroprotective Effects
Ginsenosides have been studied for their neuroprotective effects. They may protect against cerebral ischemia and have been associated with pathways like Toll-like receptor 4 (TLR4), myeloid differentiation factor 88 (MyD88), and nuclear transcription factor P65 (NF-κB). These findings could be relevant for F4, given its similar structure and properties to other ginsenosides (Cheng et al., 2019).
Diabetes and Metabolic Disorders
Ginsenosides are also explored in the context of diabetes and metabolic disorders. However, studies focusing on ginseng and its components, like F4, have not consistently shown improvements in β-cell function or insulin sensitivity in subjects with impaired glucose tolerance or diabetes (Reeds et al., 2011).
Osteoclast Differentiation
Research on ginsenoside Rh2, which shares similarities with F4, indicates that it can inhibit osteoclast differentiation. This suggests potential applications of F4 in treating or preventing conditions like osteoporosis, although more direct research on F4 is needed (He et al., 2012).
Properties
IUPAC Name |
2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMBXPYXWGTFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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